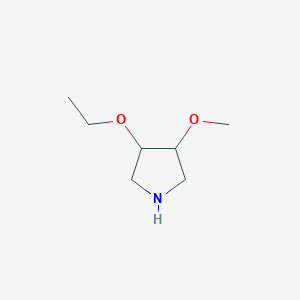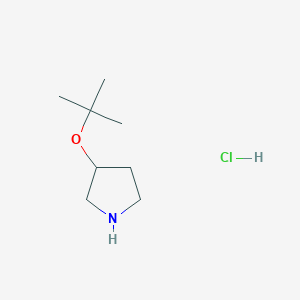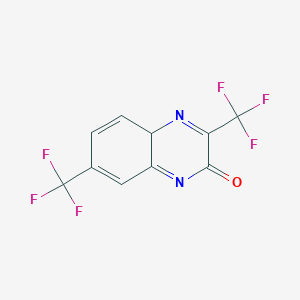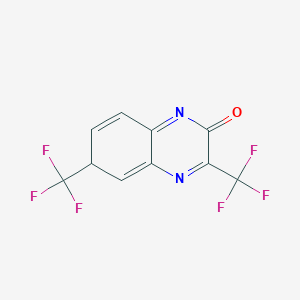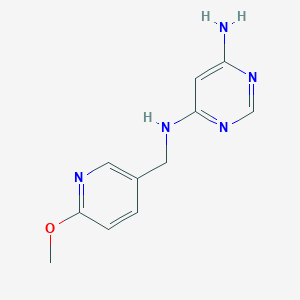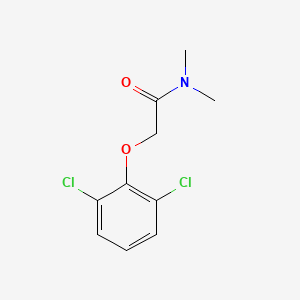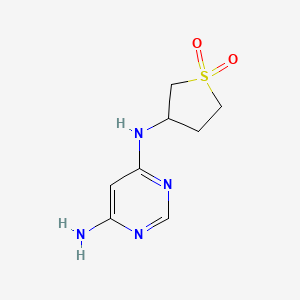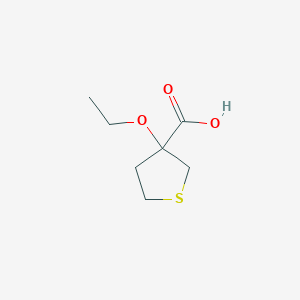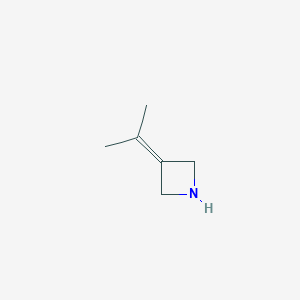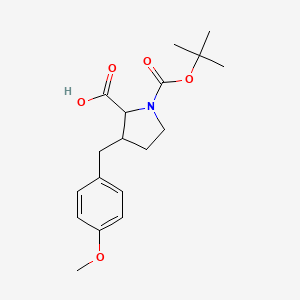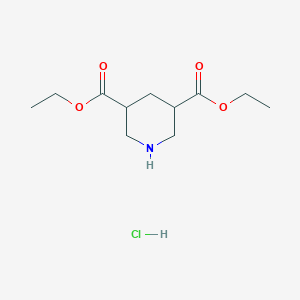![molecular formula C13H10N2O2 B1470018 1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1517987-22-2](/img/structure/B1470018.png)
1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrole ring, the introduction of the cyanophenyl group, and the formation of the carboxylic acid group. One possible method for the synthesis of pyrrole derivatives is through the condensation of α-amino acids . The cyanophenyl group could potentially be introduced through a cyanation reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrole ring is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions. The carboxylic acid group can participate in various reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group would likely make the compound capable of forming hydrogen bonds, which could affect its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Characterization
Structural and Spectral Investigations : Research focusing on pyrrole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, showcases the importance of combined experimental and theoretical studies for understanding the molecular structure and properties of these compounds. Advanced techniques like NMR, FT-IR spectroscopy, and X-ray diffraction are crucial for characterizing these molecules, indicating that similar methodologies could be applied to the study of 1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid for its potential applications in medicinal chemistry and material science (S. Viveka et al., 2016).
Bromination of Pyrroles : The study on the bromination of pyrroles highlights the versatility of pyrrole derivatives in chemical synthesis. This research demonstrates how modifications to the pyrrole core can lead to the development of novel compounds with potential biological or material applications. Such insights could guide the functionalization of 1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid to enhance its utility (Diana Wischang & J. Hartung, 2011).
Potential Applications in Medicinal Chemistry
Antitumor Evaluation : The synthesis and evaluation of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution provide insights into the antitumor properties of pyrrole derivatives. This research suggests that structurally related compounds, including 1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid, could be explored for their cytotoxicity against cancer cell lines, pointing towards potential medicinal applications (F. Liu et al., 2006).
Antimicrobial Agents : The synthesis of novel pyrrole derivatives and their evaluation for antimicrobial activities reveal the therapeutic potential of pyrrole-based compounds. Such studies provide a foundation for investigating 1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid and its derivatives as potential antimicrobial agents, highlighting the broader implications for drug discovery and development (M. Hublikar et al., 2019).
Propriétés
IUPAC Name |
1-[(4-cyanophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-10-3-5-11(6-4-10)9-15-7-1-2-12(15)13(16)17/h1-7H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWLIOQCZXSAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



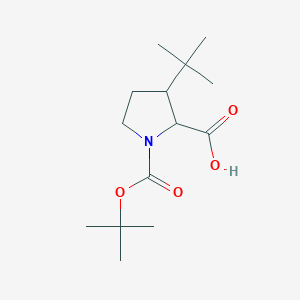
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
